REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([OH:13])=[CH:4][C:5]([F:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[O:14]1[CH:19]=[CH:18][CH2:17][CH2:16][CH2:15]1>C(Cl)Cl.CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>[Br:1][C:2]1[C:3]([O:13][CH:15]2[CH2:16][CH2:17][CH2:18][CH2:19][O:14]2)=[CH:4][C:5]([F:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:3.4|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
catalyst
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with MeOH
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
TEMPERATURE
|
Details
|
the residue was heated in a round bottom flask
|
Type
|
ADDITION
|
Details
|
containing MeOH
|
Type
|
CUSTOM
|
Details
|
on the rotary evaporator (without vacuum.) to 40° C
|
Type
|
WAIT
|
Details
|
After about 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to a volume of about 5 mL
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the white solid was filtered
|
Type
|
WASH
|
Details
|
rinsed once with MeOH
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C(=O)OC)C1)F)OC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.35 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |